

# Protocol for the Synthesis of TL13-22 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol for the synthesis of **TL13-22**, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. **TL13-22** serves as a crucial negative control for studies involving the PROTAC (Proteolysis Targeting Chimera) degrader TL13-12, as it binds to ALK with high affinity but does not induce its degradation. This protocol is intended for research purposes to ensure the reliable and reproducible synthesis of **TL13-22** for investigating ALK signaling pathways and the mechanisms of targeted protein degradation.

### Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Targeted inhibition of ALK has proven to be an effective therapeutic strategy. More recently, the use of PROTACs to induce the degradation of ALK has emerged as a promising approach to overcome resistance to traditional inhibitors.

**TL13-22** is an essential tool for researchers working with ALK PROTACs. It is structurally analogous to the ALK-binding portion of the PROTAC TL13-12 but lacks the E3 ligase-recruiting moiety. This allows for the specific dissection of biological effects arising from ALK



inhibition versus ALK degradation. This protocol details the chemical synthesis of **TL13-22**, enabling its production for in vitro and in vivo research applications.

**Chemical Information** 

| Compound<br>Name | CAS Number   | Molecular<br>Formula | Molecular<br>Weight | SMILES String                                                                                                                         |
|------------------|--------------|----------------------|---------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| TL13-22          | 2229036-65-9 | C45H55CIN10O<br>9S   | 947.5 g/mol         | O=C1C=2C=CC =C(NCC(=O)NC COCCOCCN3C CN(C4=CC=C(N C5=NC=C(CI)C( =N5)NC=6C=CC =CC6S(=O) (=O)C(C)C)C(O C)=C4)CC3)C2C (=O)N1C7C(=O) NCCC7 |

## **Synthesis Protocol**

The synthesis of **TL13-22** is based on the procedures outlined in the supplementary information of Powell CE, et al., J. Med. Chem. 2018, 61(9), 4249-4255. The synthesis involves the coupling of a linker to the ALK inhibitor, ceritinib (LDK378).

### **Materials**

- Ceritinib (LDK378)
- 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)



- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

## **Experimental Procedure**

Step 1: Synthesis of the Linker-ALK Inhibitor Conjugate

- To a solution of Ceritinib (1 equivalent) in dry DMF, add 1-(2-(2-(2-aminoethoxy)ethoxy)-4-nitrobenzene (1.2 equivalents) and DIPEA (3 equivalents).
- Add BOP reagent (1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the nitro-substituted intermediate.

Step 2: Reduction of the Nitro Group



- Dissolve the product from Step 1 in a mixture of ethanol and water.
- Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the amine intermediate.

#### Step 3: Final Coupling to Form TL13-22

- To a solution of the amine intermediate from Step 2 (1 equivalent) in dry DMF, add 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.1 equivalents) and DIPEA (3 equivalents).
- Add HATU (1.3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield TL13-22 as the final product.



#### **Characterization Data**

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis                 | Expected Results                                                                                                                               |  |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--|
| <sup>1</sup> H NMR       | The spectrum should be consistent with the structure of TL13-22, showing characteristic peaks for the aromatic, aliphatic, and linker protons. |  |
| <sup>13</sup> C NMR      | The spectrum should show the expected number of carbon signals corresponding to the structure of TL13-22.                                      |  |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of TL13-22 ([M+H]+).                      |  |
| Purity (HPLC)            | The purity of the final compound should be ≥95% as determined by HPLC analysis.                                                                |  |

# Experimental Workflows and Signaling Pathways Synthesis Workflow



Click to download full resolution via product page



Caption: Synthetic workflow for the preparation of TL13-22.

## **ALK Signaling Pathway Inhibition**





Click to download full resolution via product page

Caption: **TL13-22** inhibits the ALK signaling pathway.

#### Conclusion

This protocol provides a comprehensive guide for the synthesis of **TL13-22** for research use. By following these procedures, researchers can reliably produce this valuable negative control to accurately interpret studies involving ALK-targeted protein degradation. The provided diagrams illustrate the synthetic route and the mechanism of action of **TL13-22** in inhibiting the ALK signaling cascade. Adherence to standard laboratory safety practices is essential during all steps of the synthesis.

 To cite this document: BenchChem. [Protocol for the Synthesis of TL13-22 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2854692#protocol-for-synthesizing-tl13-22-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com